

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Germanium-74

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Germanium-74	
Cat. No.:	B079718	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium-74 (⁷⁴Ge) is one of the five naturally occurring, stable isotopes of the element Germanium.[1] As the most abundant of these isotopes, ⁷⁴Ge holds a significant position in various scientific and industrial applications, ranging from semiconductor research to nuclear physics.[1] This document provides an in-depth overview of the core physical and chemical characteristics of **Germanium-74**, tailored for a technical audience. It summarizes key quantitative data, outlines general experimental methodologies for characterization, and presents logical and procedural workflows through diagrams.

Germanium itself is a lustrous, hard, grayish-white metalloid belonging to Group 14 of the periodic table, positioned between silicon and tin.[2][3] It exhibits properties intermediate between metals and nonmetals and is a crucial semiconductor.[3][4] While the chemical properties are largely governed by its electronic structure and are consistent across its isotopes, the nuclear and certain physical properties are unique to ⁷⁴Ge.

Physical and Nuclear Properties

The defining characteristics of **Germanium-74** are rooted in its atomic and nuclear structure. It is a stable, non-radioactive isotope. A summary of its key physical and nuclear data is

presented below.

Quantitative Data: Atomic and Nuclear Properties of

Germanium-74

Property	Value	Units
Symbol	⁷⁴ Ge	-
Atomic Number (Z)	32	-
Mass Number (A)	74	-
Number of Protons	32	-
Number of Neutrons	42	-
Isotopic Mass	73.92117776(9)	u
Atomic Mass	73.9211782 ± 0.0000016	amu
Natural Abundance	~36.5%	Atom %
Nuclear Spin and Parity	0+	-
Binding Energy per Nucleon	8.72520027	MeV
Total Nuclear Binding Energy	645.66482019	MeV
Mass Excess	-73.42244	MeV
Charge Radius	4.0742(11)	fm
Half-life	Stable	-

Sources:[1][5][6][7][8][9][10]

Quantitative Data: General Physical Properties of Germanium

These properties are characteristic of elemental Germanium. Isotopic variations (like in density) are typically negligible for most applications.

Property	Value	Units
State at 20°C (STP)	Solid	-
Appearance	Grayish-white, lustrous, brittle metalloid	-
Density	5.323	g/cm ³
Melting Point	938.25	°C
Boiling Point	2833	°C
Crystal Structure	Diamond cubic	-
Atomic Radius	1.52	Å
Covalent Radius	1.22	Å
Heat of Fusion	36.94	kJ/mol
Heat of Vaporization	330.9	kJ/mol
Band Gap	~0.66	eV

Sources:[2][3][4][11][12][13][14]

Chemical Properties

The chemical behavior of **Germanium-74** is identical to that of elemental Germanium, as it is determined by the electron configuration. Germanium has four valence electrons and shares chemical similarities with other Group 14 elements like silicon and tin.[3][15]

Electron Configuration and Reactivity

- Electron Configuration: The arrangement of electrons in a Germanium atom is [Ar] 3d¹⁰ 4s²
 4p².[2][15][16] It has four valence electrons in its outermost shell.[16]
- Oxidation States: The most common oxidation states for Germanium are +4 and +2.[12]
- General Reactivity: Germanium is stable in air and water at room temperature.[2] It is insoluble in dilute acids and alkalis.[12][15] However, it reacts slowly with hot, concentrated

sulfuric and nitric acids.[3] At elevated temperatures (250°C), it slowly oxidizes to form Germanium dioxide (GeO₂).[3][12][17] It will react violently with molten alkalis to produce germanates.[12][15]

Quantitative Data: Chemical and Atomic Properties of

Germanium

Property	Value
Electron Configuration	[Ar] 3d ¹⁰ 4s ² 4p ²
Electrons per Shell	2, 8, 18, 4
Electronegativity (Pauling Scale)	2.01
Ionization Potential (First)	7.899 eV
Common Oxidation States	+4, +2

Sources:[2][13][15][16]

Experimental Protocols

Characterization of **Germanium-74** involves a variety of sophisticated analytical techniques. The following are brief overviews of the methodologies used to determine some of the key properties listed above.

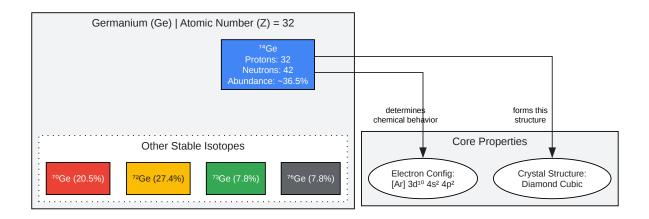
Isotopic Abundance Determination: Mass Spectrometry

The natural abundance of Ge-74 is determined using mass spectrometry.

- Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The field separates the ions based on their mass-to-charge ratio (m/z). A detector then measures the intensity of each ion species.
- Methodology:
 - Sample Preparation: A purified Germanium sample is introduced into the ion source of the mass spectrometer.

- Ionization: The sample is vaporized and ionized, often using techniques like Inductively
 Coupled Plasma (ICP) or Thermal Ionization Mass Spectrometry (TIMS).
- Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a magnetic sector or quadrupole), which separates the Germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge).
- Detection: An ion detector measures the abundance of each isotope. The relative abundances are calculated from the measured ion currents.

Crystal Structure Determination: X-Ray Diffraction (XRD)


The diamond cubic crystal structure of Germanium is determined using X-ray diffraction.

- Principle: A beam of X-rays is directed at a crystalline sample. The atoms in the crystal lattice diffract the X-rays in a predictable pattern based on their arrangement.
- Methodology:
 - Sample Preparation: A high-purity, single crystal or powdered sample of Germanium is prepared.
 - Data Collection: The sample is placed in an X-ray diffractometer and irradiated with monochromatic X-rays at various angles.
 - Diffraction Pattern: A detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
 - Analysis: The resulting diffraction pattern, with its characteristic peaks, is compared to known patterns. The positions and intensities of the peaks are used to determine the crystal system, lattice parameters, and atomic positions, confirming its diamond cubic structure.[14][18]

Visualizations Logical Relationships of Germanium-74

The following diagram illustrates the position of **Germanium-74** among its stable isotopes and its key atomic characteristics.

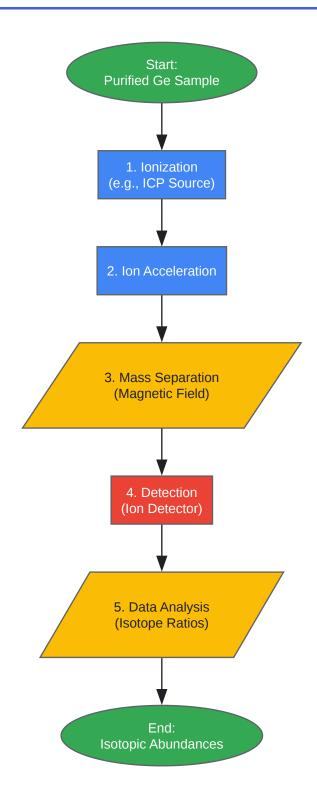

Click to download full resolution via product page

Fig 1. Relationship of ⁷⁴Ge to other isotopes and core properties.

Experimental Workflow: Isotopic Analysis

This diagram outlines a simplified workflow for determining the isotopic abundance of **Germanium-74** using mass spectrometry.

Click to download full resolution via product page

Fig 2. Workflow for Isotopic Abundance Analysis by Mass Spectrometry.

Applications and Relevance

While this guide focuses on core properties, it is important to note their relevance. Isotopically enriched **Germanium-74** is valuable in several high-tech fields:

- Semiconductor Research: Used in creating high-purity crystals for advanced electronics and radiation detectors, where isotopic purity can enhance performance by reducing phonon scattering.
- Nuclear Physics: Serves as a target material in neutron activation experiments and for studying nuclear structure.[19]
- Medical Isotope Production: Acts as a precursor for producing medical radioisotopes, such as Arsenic-73 (⁷³As) and Arsenic-74 (⁷⁴As), through nuclear reactions.[20][21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isotopes of germanium Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Germanium: Properties, Production, Uses and Health Effects [allen.in]
- 4. study.com [study.com]
- 5. Germanium-74 isotopic data and properties [chemlin.org]
- 6. Germanium | NIDC: National Isotope Development Center [isotopes.gov]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. Isotope data for germanium-74 in the Periodic Table [periodictable.com]
- 9. Atomic Weights and Isotopic Compositions for Germanium [physics.nist.gov]
- 10. Isotope data for germanium-74 in the Periodic Table [periodictable.com]
- 11. Germanium Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Periodic Table of Elements: Germanium Ge (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 14. photonics.com [photonics.com]
- 15. The Great Element Germanium | ChemTalk [chemistrytalk.org]
- 16. Germanium: Atomic Number, Electron Configuration & Key Uses [vedantu.com]
- 17. Germanium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 18. princeton.edu [princeton.edu]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. tracesciences.com [tracesciences.com]
- 21. WebElements Periodic Table » Germanium » isotope data [webelements.com]
- 22. Germanium | Urenco Isotopes [urencoisotopes.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Germanium-74]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079718#physical-and-chemical-characteristics-of-ge-74]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com